molecular formula C8H7N3O B8053110 1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone

1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone

Cat. No.: B8053110
M. Wt: 161.16 g/mol
InChI Key: VQSUOCVKKBHACF-UHFFFAOYSA-N
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Description

1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The molecular formula of this compound is C8H7N3O, and it has a molecular weight of 161.16 g/mol

Preparation Methods

The synthesis of 1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-amino-1H-pyrazole with 2-chloro-3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate can yield the desired product . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or dimethylformamide.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group like a halide.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. It can act as a scaffold for the development of inhibitors targeting specific enzymes or receptors.

    Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: In materials science, the compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The specific pathways and molecular targets depend on the particular derivative and its intended application.

Comparison with Similar Compounds

1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone can be compared with other similar compounds in the pyrazolopyridine family, such as:

    1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrazole ring.

    1-(1H-Pyrazolo[4,3-c]pyridin-5-yl)ethanone: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.

    1-(1H-Pyrazolo[4,3-d]pyridin-5-yl)ethanone: This compound also belongs to the same family but has a distinct arrangement of the rings.

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric properties, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(1H-pyrazolo[4,3-b]pyridin-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5(12)6-2-3-7-8(10-6)4-9-11-7/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSUOCVKKBHACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(C=C1)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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